![molecular formula C14H9BrCl3NOS B2794340 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide CAS No. 400088-83-7](/img/structure/B2794340.png)
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide
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Overview
Description
“N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide” is a chemical compound . It has been studied for its potential pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For instance, the molecular formula of a similar compound, N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide, is C14H13BrN2O3S with an average mass of 369.234 Da and a monoisotopic mass of 367.983032 Da .Scientific Research Applications
Antibacterial Activity
Triazoles, including compounds with 1,2,4-triazole-3-thiol moieties, exhibit antibacterial properties . Researchers have explored the potential of this compound as an antimicrobial agent against Gram-positive pathogens.
Antifungal Properties
The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has been associated with antifungal activity . Investigating its effectiveness against fungal infections could be valuable.
Antioxidant Effects
Triazoles have been studied for their antioxidant properties . This compound’s structure suggests potential antioxidant activity, which could be explored further.
Anticonvulsant Effects
While not directly mentioned in the literature, the presence of the triazole ring may warrant investigation into its anticonvulsant effects. Triazoles have been associated with such properties .
Organic Synthesis
The compound’s synthetic route involves S-alkylation and reduction, making it relevant in organic synthesis . Researchers can explore its use as a building block for more complex molecules.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Mode of Action
The lipophilic character of the compound, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
It’s known that similar compounds have shown promising antimicrobial and antioxidant effects .
properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-2,2,2-trichloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl3NOS/c15-9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)19-13(20)14(16,17)18/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYIXISXSRZQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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